molecular formula C13H17N3OS B2559115 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725245-10-3

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2559115
CAS RN: 725245-10-3
M. Wt: 263.36
InChI Key: OVTXCVOGUWTAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (IBMTT) is a synthetic compound of interest to the scientific community, due to its potential applications in various research areas. IBMTT has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial Activities

The antimicrobial potential of 1,2,4-triazole derivatives has been a significant area of study. A range of 1,2,4-triazole derivatives, including those similar in structure to 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has shown promising antimicrobial properties. These compounds have been synthesized and tested against various microorganisms, demonstrating good to moderate activity in many cases (Bayrak et al., 2009), (Bektaş et al., 2007).

Corrosion Inhibition

1,2,4-Triazole derivatives have been studied as corrosion inhibitors for metals. Research focusing on benzimidazole derivatives, which include 1,2,4-triazole-3-thiol compounds, has indicated their effectiveness in inhibiting corrosion in metal structures, especially in acidic environments. These studies contribute to the understanding of how such compounds can be applied in industrial settings to protect materials against corrosion (Yadav et al., 2013).

DNA Methylation Inhibitors

The application of 1,2,4-triazole derivatives in the field of oncology, specifically as DNA methylation inhibitors, has been explored. These compounds have shown potential in affecting the methylation level of tumor DNA, which can be a crucial factor in the development and progression of cancer. Such research opens avenues for developing new therapeutic strategies against cancer (Hovsepyan et al., 2018).

Anti-inflammatory Activity

Studies on 1,2,4-triazole derivatives have also included their potential anti-inflammatory properties. The synthesis of specific derivatives and their subsequent testing has revealed that some compounds exhibit notable anti-inflammatory activity. This research indicates the possible use of these compounds in developing new anti-inflammatory drugs (Labanauskas et al., 2004).

Antitumor Activities

The antitumor potential of 1,2,4-triazole derivatives is another critical area of research. Various derivatives have been synthesized and tested for their efficacy against different tumor types. Some of these compounds have demonstrated potent to weak antitumor activities, which is significant for the development of new cancer treatments (Behalo et al., 2017).

properties

IUPAC Name

4-methyl-3-[4-(2-methylpropoxy)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-9(2)8-17-11-6-4-10(5-7-11)12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTXCVOGUWTAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.